molecular formula C20H12BrCl2N3 B4757323 6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)-2-quinazolinamine

6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)-2-quinazolinamine

Cat. No. B4757323
M. Wt: 445.1 g/mol
InChI Key: MRXJPEPBBKQYSV-UHFFFAOYSA-N
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Description

The compound 6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)-2-quinazolinamine is a quinazolinone derivative, a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. These compounds are characterized by a quinazoline backbone substituted with various functional groups which significantly influence their pharmacological activities and physicochemical properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the condensation of bromo-substituted benzoxazinones with various amines. For instance, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized via condensation, demonstrating the versatility of this core structure in generating diverse compounds (Dinakaran et al., 2003).

Molecular Structure Analysis

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been used to analyze the molecular structure and spectroscopic properties of quinazolinone derivatives. These computational methods provide insights into the optimized molecular structure, electronic transitions, and the effects of substitution on molecular properties (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including interactions with nucleophilic reagents leading to the substitution of functional groups and the formation of new derivatives. For example, reaction with water, alcohols, ammonia, and amines can yield substituted quinazolinone derivatives, demonstrating the compound's reactive nature and potential for chemical modification (Kuryazov et al., 2010).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Crystallographic analysis and DFT calculations can help elucidate these properties, offering a deeper understanding of how structural variations affect physical characteristics (Liu et al., 2022).

Chemical Properties Analysis

Quinazolinone derivatives exhibit a range of chemical properties, including the ability to act as bases or nucleophiles in chemical reactions. The electronic structure, analyzed through methods like NBO (Natural Bond Orbital) analysis, provides insight into the compound's reactivity, stability, and interactions with biological targets (Soliman et al., 2015).

Mechanism of Action

The mechanism of action of a quinazolinamine would depend on its specific structure and the context in which it is used. Some quinazolinamines are biologically active and can interact with various enzymes or receptors in the body .

Safety and Hazards

Like all chemicals, quinazolinamines should be handled with care. The specific safety hazards would depend on the structure of the compound. Material Safety Data Sheets (MSDS) should be consulted for information on the safe handling, storage, and disposal of these compounds .

Future Directions

Research on quinazolinamines is ongoing, and future directions could include the synthesis of new derivatives, the exploration of their biological activity, and their potential use in the development of pharmaceuticals .

properties

IUPAC Name

6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrCl2N3/c21-12-5-10-18-16(11-12)19(15-3-1-2-4-17(15)23)26-20(25-18)24-14-8-6-13(22)7-9-14/h1-11H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXJPEPBBKQYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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